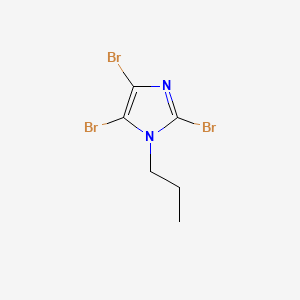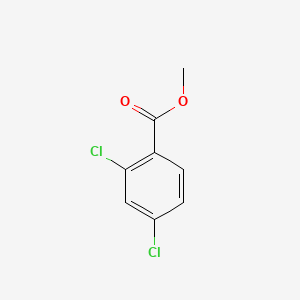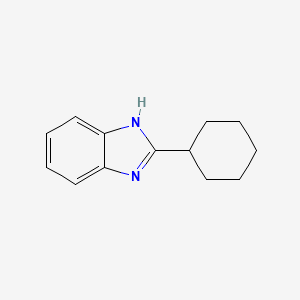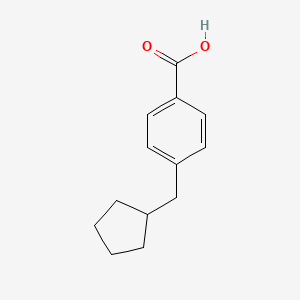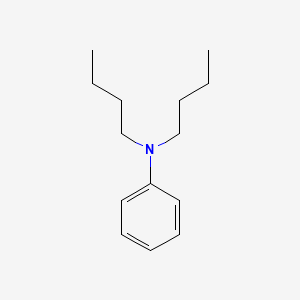
N,N-Dibutylaniline
Overview
Description
N,N-Dibutylaniline: is an organic compound with the chemical formula C({14})H({23})N . It is a derivative of aniline where the hydrogen atoms on the nitrogen atom are replaced by two butyl groups. This compound is a clear, colorless to pale yellow liquid with a characteristic amine odor. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Alkylation of Aniline: One common method to synthesize N,N-Dibutylaniline involves the alkylation of aniline with butyl halides (such as butyl chloride or butyl bromide) in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion. [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{C}_4\text{H}_9\text{X} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_4\text{H}_9)_2 + 2 \text{HX} ] where X = Cl or Br.
-
Reductive Amination: Another method involves the reductive
Properties
IUPAC Name |
N,N-dibutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPXKEPZZOEPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060618 | |
| Record name | N,N-Dibutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Dibutylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
613-29-6 | |
| Record name | N,N-Dibutylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibutylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dibutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dibutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIBUTYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46ZZS7JCD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Dibutylaniline in studying micellar catalysis?
A1: this compound plays a crucial role in understanding the kinetics and selectivity of reactions occurring within micelles. Research has demonstrated that this compound, along with the reactant 1-bromobutane and the product N-butylaniline, preferentially solubilize within surfactant micelles in aqueous solutions []. This characteristic makes it a valuable tool for investigating micellar catalysis, specifically in the N-alkylation of aniline [].
Q2: Can you elaborate on the significance of this compound in studying the aggregation behavior of nonionic detergents?
A2: this compound acts as a quencher in fluorescence studies using pyrene as a probe, allowing researchers to investigate the aggregation behavior of nonionic detergents like Triton X-114 []. By analyzing the quenching interactions between the fluorophore (pyrene) and quencher (this compound) within micelles, scientists can gain insights into the changes in polarity and aggregation number of the detergent upon clouding, as well as the impact of additives like salts and other surfactants [].
Q3: How is this compound employed in laser-induced exciplex fluorescence studies of fuel evaporation?
A3: this compound is a key component of a fuel mixture, alongside 1-cyanonaphthalene and n-dodecane, utilized in laser-induced exciplex fluorescence studies to visualize and quantify fuel evaporation in engine sprays []. The distinct fluorescence properties of the fuel mixture when excited by a laser allow researchers to differentiate between the gaseous and liquid phases of the fuel spray, providing valuable information about the evaporation process under various engine conditions, including different orifice geometries, injection pressures, and chamber temperatures [].
Q4: How does the structure of this compound contribute to its application in molecular electronics?
A4: this compound's structure, featuring an electron-donating this compound group linked to an electron-accepting moiety through a π-bridge, makes it suitable for molecular rectification applications []. When incorporated into Langmuir-Blodgett films, these molecules exhibit asymmetric current-voltage characteristics due to anion-induced dipole reversal []. This property makes them promising candidates for molecular diodes and other molecular electronic devices.
Q5: What is the role of this compound in the development of organic photovoltaic materials?
A5: this compound serves as a terminal group in the synthesis of oligo(phenyleneethynediyl) (OPE) derivatives, which are then conjugated with fullerenes (C60) to create active materials for organic photovoltaic devices []. When incorporated as a terminal group, this compound enhances the electron-donating ability of the OPE moiety, significantly improving the performance of the photovoltaic devices compared to those without it [].
Q6: How is this compound used in the synthesis of phthalocyanine dyes?
A6: this compound is a coupling agent in the synthesis of novel azo compounds, which are then used to create phthalocyanine zinc complexes under microwave irradiation []. This approach provides a more efficient method for synthesizing phthalocyanine dyes, which have applications in various fields, including photodynamic therapy and optical data storage.
Q7: Can you explain the significance of this compound in synthesizing two-photon absorbing materials?
A7: this compound serves as a strong electron donor in the development of spirofluorene-based quadrupolar two-photon absorbing dyes []. These dyes, with this compound at their termini, exhibit high two-photon absorption cross-sections due to their extended conjugation and are successfully employed as photosensitizers for two-photon initiated polymerization of three-dimensional micro-objects [].
Q8: What is the function of this compound in the total-homocysteine enzymatic assay?
A8: this compound is a reagent in a colorimetric assay for total homocysteine (tHCY) utilizing the enzyme homocysteine α,γ-lyase (rHCYase) []. While the exact mechanism is not fully elaborated in the provided abstract, the assay likely involves the reaction of a tHCY metabolite with a reagent, potentially 4-fluoro-7-sulfobenzofurazan ammonium salt, leading to a detectable color change quantifiable using spectrophotometry []. This approach provides a simple and accessible method for tHCY measurement compared to existing complex techniques.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



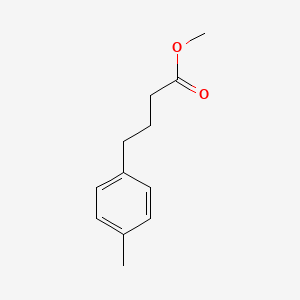
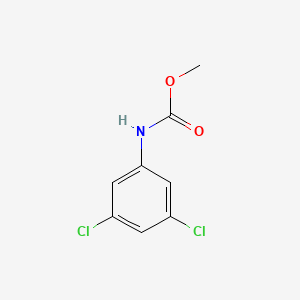
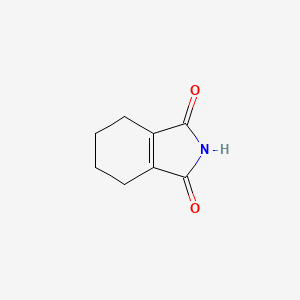

![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)
